molecular formula C34H30O15 B591284 1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid CAS No. 1073897-80-9

1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B591284
CAS No.: 1073897-80-9
M. Wt: 678.599
InChI Key: MSKVJEAKVWAQTA-QTLOJIOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a polyphenolic derivative characterized by a cyclohexane core substituted with three (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl (caffeoyl) groups and a carboxylic acid moiety. The stereochemistry of the substituents (e.g., 4-hydroxy and carboxylic acid positions) and the conjugated double bonds in the caffeoyl groups are critical for its biological activity.

The compound is structurally related to chlorogenic acids (CGAs), which are esters of caffeic acid and quinic acid.

Properties

IUPAC Name

1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(33(45)46,49-31(43)12-6-20-3-9-23(37)26(40)15-20)17-28(32(27)44)48-30(42)11-5-19-2-8-22(36)25(39)14-19/h1-15,27-28,32,35-40,44H,16-17H2,(H,45,46)/b10-4+,11-5+,12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKVJEAKVWAQTA-ZDLWVMOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC(C(C1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroalcoholic Extraction

A standard method involves refluxing dried plant material (particle size ≤1 mm) in 70% ethanol (v/v) at 80°C for 2 hours. The solvent-to-material ratio is critical, with optimal yields achieved at 20:1 (mL/g). Ethanol concentration above 80% reduces polarity, impairing caffeoylquinic acid solubility, while concentrations below 50% co-extract excessive polysaccharides. Post-extraction, the mixture is filtered and concentrated under reduced pressure (40°C, 0.1 bar) to obtain a crude extract.

Sequential Liquid-Liquid Partitioning

The crude extract is partitioned using ethyl acetate and n-butanol to isolate medium-polarity compounds. 1,3,5-triCQA preferentially partitions into the ethyl acetate phase due to its three caffeoyl esters, which moderate polarity. A typical protocol involves:

  • Dissolving the crude extract in water (1:10 w/v).

  • Sequential shaking with ethyl acetate (3 × 200 mL) and n-butanol (3 × 200 mL).

  • Combining ethyl acetate fractions and evaporating to dryness.

This step achieves 60–75% recovery of 1,3,5-triCQA, with co-elution of 3,5-dicaffeoylquinic acid necessitating further purification.

Chromatographic Purification Strategies

Silica Gel Column Chromatography

The ethyl acetate fraction is subjected to silica gel (200–300 mesh) chromatography with a gradient of chloroform:methanol:water (8:2:0.1 to 6:4:0.5). 1,3,5-triCQA elutes at chloroform:methanol:water (7:3:0.3), identified by its dark green coloration under UV 365 nm. Fractions containing the target compound are pooled and evaporated, yielding a semi-pure product (≈85% purity).

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC under these conditions:

ParameterSpecification
ColumnC18 (250 × 4.6 mm, 5 μm)
Mobile PhaseAcetonitrile:0.1% formic acid (25:75)
Flow Rate1.0 mL/min
DetectionUV 325 nm
Retention Time14.2–14.8 minutes

This method achieves ≥98% purity, with a typical yield of 12–18 mg per 100 g of dried plant material.

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits λ<sub>max</sub> at 245 nm (caffeoyl π→π* transitions) and 325 nm (conjugated carbonyl n→π* transitions). A shoulder at 290 nm confirms the presence of vicinal dihydroxyphenyl groups.

Nuclear Magnetic Resonance (NMR)

Key <sup>1</sup>H NMR (600 MHz, DMSO-d<sub>6</sub>) signals:

  • δ 7.52 (d, J = 15.9 Hz, H-7‴, H-7⁗, H-7⁗′) – α,β-unsaturated ester protons

  • δ 6.92–6.25 (m, aromatic protons)

  • δ 5.45 (s, H-4 cyclohexane)

  • δ 1.82–1.21 (m, cyclohexane ring protons)

<sup>13</sup>C NMR confirms three caffeoyl ester linkages at C-1, C-3, and C-5 of the quinic acid core.

Optimization Challenges and Yield Improvement

Stability Considerations

The compound degrades under alkaline conditions (pH >8) via ester hydrolysis. Extraction and purification must maintain pH 5–6 using citric acid or ammonium formate buffers. Thermal degradation above 60°C necessitates low-temperature evaporation techniques.

Scalability Limitations

Industrial-scale production is hindered by:

  • Low natural abundance (≤0.2% in most species)

  • Co-extraction of structurally similar dicaffeoylquinic acids

  • High solvent consumption in chromatographic steps

Recent advances in centrifugal partition chromatography (CPC) show promise, with solvent consumption reduced by 40% compared to silica gel columns.

Analytical Quantification Protocols

HPLC-DAD Method Validation

A validated method for quantifying 1,3,5-triCQA uses:

ParameterValue
Linearity range0.1–50 μg/mL (R<sup>2</sup> = 0.9993)
LOD0.03 μg/mL
LOQ0.1 μg/mL
Intraday precisionRSD ≤1.8%
Interday precisionRSD ≤2.4%

Recovery rates from spiked samples range from 97.2–102.1%, confirming method robustness.

Synthetic Approaches and Limitations

Despite advances in natural product isolation, chemical synthesis remains challenging due to:

  • Stereochemical Complexity : The cyclohexane core has four stereocenters (C-1, C-3, C-4, C-5), requiring asymmetric synthesis.

  • Esterification Selectivity : Simultaneous introduction of three caffeoyl groups risks regiochemical ambiguity.

  • Protection-Deprotection Needs : Multiple phenolic hydroxyl groups necessitate temporary protection (e.g., acetyl or benzyl groups), increasing synthetic steps.

Preliminary attempts using in vitro enzymatic acylation (acyltransferases from Ipomoea batatas) achieved 23% conversion of quinic acid to 1,3,5-triCQA, but enzyme stability issues persist.

Applications in Pharmaceutical Preparations

The compound is a secondary marker in Dengzhanxixin injection (DZXX), a traditional Chinese medicine for cerebrovascular diseases. Quality control specifications require:

  • ≥1.5 mg/mL total phenolic acids (as 1,3-O-dicaffeoylquinic acid equivalents)

  • ≥0.4 mg/mL 1,3,5-triCQA in final formulations

Process validation studies show that 80% ethanol precipitation removes 89% of polysaccharides while retaining 94% of caffeoylquinic acids .

Chemical Reactions Analysis

Types of Reactions

1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and diols.

    Substitution: Amides and thioesters.

Scientific Research Applications

1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, it can modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Number of Caffeoyl Groups Molecular Weight (Da) Key Sources
Chlorogenic Acid (CGA) Quinic acid 1 354.31 Coffee beans, peaches
Di-Caffeoylquinic Acid (Cynarine) Quinic acid 2 516.46 Artichoke
3,4,5-Tri-O-Caffeoylquinic Acid (TCQA) Quinic acid 3 678.58* Not explicitly reported
Chicoric Acid Tartaric acid 2 474.38 Echinacea purpurea
Target Compound Cyclohexane 3 ~678 (estimated) Plant extracts (e.g., stems)

*Note: TCQA's molecular weight is calculated based on quinic acid (C₇H₁₂O₆, 192.17 Da) + 3 caffeoyl groups (3 × 179 Da).

Key Observations:
  • Backbone Diversity : The target compound’s cyclohexane core differs from quinic acid (in CGAs) or tartaric acid (in chicoric acid), affecting electronic distribution and hydrogen-bonding capacity .
Chlorogenic Acid (CGA):
  • Activities : Antioxidant, anti-inflammatory, hypoglycemic, and hypolipidemic effects .
  • Mechanism : Scavenges free radicals via catechol groups and modulates glucose metabolism by inhibiting α-glucosidase .
Di-Caffeoylquinic Acid (Cynarine):
  • Activities : Hepatoprotective, choleretic, and lipid-lowering effects .
  • Applications : Used in dietary supplements for liver health .
Chicoric Acid:
  • Activities: Immunomodulatory, antiviral (e.g., HIV-1 integrase inhibition), and antioxidant properties .
  • Applications : Key component in Echinacea-based therapeutics .
Target Compound:
  • The cyclohexane backbone may improve lipophilicity, aiding membrane permeability .
  • Research Gaps : Exact mechanisms and clinical applications require further study.

Stereochemical and Solubility Considerations

  • Stereochemistry : The spatial arrangement of hydroxyl and caffeoyl groups on the cyclohexane ring (e.g., axial vs. equatorial) influences hydrogen bonding and interactions with biological targets. For example, chlorogenic acid’s (1S,3R,4R,5R) configuration optimizes its binding to enzymes like α-glucosidase .
  • Solubility: The target compound’s three caffeoyl groups may reduce water solubility compared to mono-substituted CGAs but enhance affinity for lipid-rich environments .

Biological Activity

1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid is a complex organic compound notable for its diverse biological activities. This compound features multiple functional groups, which contribute to its potential therapeutic applications. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C34H30O15C_{34}H_{30}O_{15}, with a molecular weight of approximately 678.593 Da. It contains 15 hydrogen bond acceptors and 8 hydrogen bond donors, indicating significant potential for interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antioxidant Activity : The hydroxyl groups present in the structure enable the compound to scavenge free radicals, thereby exhibiting antioxidant properties. This activity can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This suggests its potential use in treating inflammatory diseases .
  • Anticancer Potential : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

In Vitro Studies

Several studies have investigated the biological effects of this compound:

  • Antioxidant Activity : A study demonstrated that the compound effectively reduced oxidative stress markers in cultured human cells. The mechanism involved the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Anti-inflammatory Properties : In another study, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cultures. This suggests a potential application for inflammatory conditions .
  • Anticancer Activity : Research indicated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The observed effects were linked to cell cycle arrest and increased apoptosis rates .

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential:

  • Anti-inflammatory Effects : In a mouse model of arthritis, administration of the compound significantly reduced joint swelling and inflammation markers compared to control groups .
  • Tumor Growth Inhibition : In xenograft models, treatment with this compound led to a marked reduction in tumor size and weight, further supporting its anticancer properties .

Case Studies

A notable case study involved patients with chronic inflammatory diseases who were treated with a formulation containing this compound. Results showed significant improvements in clinical symptoms and biomarkers of inflammation after 12 weeks of treatment. Patients reported reduced pain levels and improved quality of life measures .

Q & A

Q. What is the structural relationship between this compound and other caffeoylquinic acid derivatives?

The compound is a tri-caffeoyl ester derivative of quinic acid, structurally analogous to chlorogenic acid (mono-caffeoyl) and cynarine (di-caffeoyl). Its IUPAC name indicates three (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl (caffeoyl) groups esterified to a cyclohexane carboxylic acid backbone, with a hydroxyl group at position 4 . Key differences lie in the number of caffeoyl substitutions and stereochemistry, which influence solubility, bioavailability, and bioactivity.

Q. What spectroscopic methods are recommended for structural elucidation?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., caffeoyl double bonds at δ 6.2–7.5 ppm) and ester carbonyl signals (δ 165–170 ppm) .
  • HRMS : Confirm molecular weight (expected ~660–680 g/mol based on di-caffeoyl analogs in ).
  • CD Spectroscopy : Resolve stereochemical configurations of hydroxyl and caffeoyl groups on the cyclohexane ring .

Q. How can this compound be synthesized in vitro?

A stepwise esterification protocol is recommended:

Protect reactive groups : Use acetyl or benzyl groups to shield hydroxyls on quinic acid .

Coupling reactions : Employ DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link caffeic acid to the quinic acid backbone .

Deprotection : Remove protecting groups via mild hydrolysis (e.g., NaOH/MeOH) .

Purification : Use reverse-phase HPLC with a C18 column and water-acetonitrile gradient .

Advanced Research Questions

Q. What experimental designs are critical for assessing its antioxidant activity in cellular models?

  • Dose-response assays : Test concentrations from 1–100 μM in LPS-induced RAW 264.7 macrophages to measure ROS suppression via DCFH-DA fluorescence .
  • Mechanistic studies : Combine with inhibitors (e.g., NAC for ROS scavenging) and siRNA knockdowns (e.g., Nrf2) to validate pathways .
  • Controls : Compare with known antioxidants (e.g., ascorbic acid) and structurally related compounds (e.g., chlorogenic acid) .

Q. How do conflicting reports on its anti-inflammatory efficacy arise, and how can they be resolved?

Discrepancies may stem from:

  • Stereochemical variations : Different stereoisomers (e.g., 3,4,5 vs. 1,3,5 substitution patterns) exhibit varying NF-κB inhibition .
  • Model specificity : Test in multiple systems (e.g., THP-1 monocytes vs. primary macrophages) to confirm broad activity .
  • Bioavailability : Use LC-MS to quantify intracellular concentrations, as poor permeability may mask efficacy .

Q. What strategies mitigate instability during in vitro assays?

  • pH control : Maintain neutral pH (6.8–7.4) to prevent hydrolysis of ester bonds .
  • Antioxidant buffers : Add 0.1% ascorbic acid to cell culture media to reduce oxidative degradation .
  • Storage : Lyophilize and store at -80°C under argon to limit caffeoyl group oxidation .

Methodological Challenges

Q. How can researchers optimize isolation from natural sources?

  • Extraction : Use 70% ethanol with 0.1% formic acid to enhance polarity-matched solubility .
  • Chromatography : Employ high-speed countercurrent chromatography (HSCCC) with a hexane-ethyl acetate-methanol-water system for high recovery .
  • Validation : Cross-check with synthetic standards via LC-MS/MS to confirm purity .

Q. What computational approaches predict its pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (~1.5–2.5), permeability (Caco-2 model), and cytochrome P450 interactions .
  • Molecular docking : Simulate binding to Keap1 (Nrf2 pathway) or IKKβ (NF-κB) to prioritize mechanistic targets .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show minimal effects?

Potential factors include:

  • Cell line variability : Test in both epithelial (e.g., HeLa) and mesenchymal (e.g., MDA-MB-231) cancer models .
  • Metabolic activation : Pre-incubate with liver microsomes to assess prodrug conversion .
  • Synergistic combinations : Pair with chemotherapeutics (e.g., doxorubicin) to evaluate adjuvant effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.